molecular formula C24H24N2O3S B2992729 3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942006-57-7

3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2992729
CAS No.: 942006-57-7
M. Wt: 420.53
InChI Key: UYUIDCXOUGKTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a tosyl group, and a tetrahydroquinoline group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized using the Pictet–Spengler reaction . This reaction is commonly used to construct tetrahydroisoquinoline scaffolds .

Scientific Research Applications

Fluorescent Anion Sensing

Research has explored the potential of N-methylated quinolinium derivatives, including structures similar to 3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, for fluorescent anion sensing. Specifically, derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, characterized by their spectral and acid–base properties in water, have demonstrated efficient fluorescence quenching by various anions, including halides, acetate, pyrophosphate, and nucleotide anions. The unique binding capabilities of these compounds, attributed to their high acidity and rigid structure, suggest significant potential for the development of selective anion sensors in aqueous environments (Dorazco‐González et al., 2014).

Sigma-2 Receptor Probes

Compounds structurally related to this compound have been investigated for their affinity to sigma-2 receptors, which are of interest for their role in cancer and neurodegenerative diseases. For instance, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) demonstrated high affinity for sigma2 receptors, suggesting its utility as a ligand for studying these receptors in vitro, highlighting potential applications in cancer research and neurology (Xu et al., 2005).

Anticancer Agent Development

The tetrahydroisoquinoline moiety, which is core to this compound, has been identified in molecules displaying potent cytotoxic activities. This has led to the synthesis of various analogs maintaining this structural feature, with modifications aimed at enhancing antitumor, antimicrobial, and antiparkinsonism properties. Such research underscores the importance of the tetrahydroisoquinoline structure in the design of novel therapeutic agents (Redda et al., 2010).

Synthesis of Fluorinated Heterocycles

The development of fluorinated heterocycles is crucial for pharmaceutical and agrochemical applications. Studies involving compounds similar to this compound have led to the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation. These methodologies offer efficient routes to compounds with significant potential for drug development and agricultural chemicals, highlighting the versatile applications of such chemical structures (Wu et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are phenylethanolamine N-methyltransferase , matrix metalloproteinase , carbonic anhydrase , and delta opioid receptors . These targets play crucial roles in various biological processes, including neurotransmitter synthesis, tissue remodeling, pH regulation, and pain modulation, respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activities. For instance, it acts as an inhibitor for phenylethanolamine N-methyltransferase and matrix metalloproteinase, reducing their enzymatic activities . On the other hand, it serves as a potential ligand for delta opioid receptors, possibly inducing receptor activation .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. Inhibition of phenylethanolamine N-methyltransferase could alter the synthesis of epinephrine, a key neurotransmitter . Matrix metalloproteinase inhibition might impact tissue remodeling processes, while carbonic anhydrase inhibition could disrupt pH regulation . Activation of delta opioid receptors is associated with analgesic effects .

Pharmacokinetics

Metabolism often involves enzymatic transformations, and excretion typically occurs via renal or biliary routes .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and tissue context. For example, inhibition of phenylethanolamine N-methyltransferase could lead to decreased epinephrine levels, potentially affecting neurological functions . Matrix metalloproteinase inhibition might slow down tissue remodeling, while carbonic anhydrase inhibition could alter pH balance . Activation of delta opioid receptors could result in analgesic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its binding to targets. The presence of other molecules could lead to competitive or non-competitive inhibition, potentially affecting the compound’s efficacy .

Properties

IUPAC Name

3-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-8-11-22(12-9-17)30(28,29)26-14-4-7-19-16-21(10-13-23(19)26)25-24(27)20-6-3-5-18(2)15-20/h3,5-6,8-13,15-16H,4,7,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUIDCXOUGKTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.